![molecular formula C21H25BrN2O4 B6117568 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B6117568.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzodioxole and a bromodimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Bromination and Methoxylation: The benzodioxole intermediate is then brominated and methoxylated to introduce the bromodimethoxyphenyl group.
Piperazine Substitution: Finally, the bromodimethoxyphenyl intermediate is reacted with piperazine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: The bromine atom in the bromodimethoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,4-dimethoxyphenyl)methyl]piperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2,4-dimethoxyphenyl)methyl]piperazine: Contains a chlorine atom instead of bromine, which may lead to different chemical and biological properties.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine is unique due to the presence of both the benzodioxole and bromodimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups in a single molecule makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(5-bromo-2,4-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-25-19-11-20(26-2)17(22)10-16(19)13-24-7-5-23(6-8-24)12-15-3-4-18-21(9-15)28-14-27-18/h3-4,9-11H,5-8,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGNBHPLNMTMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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